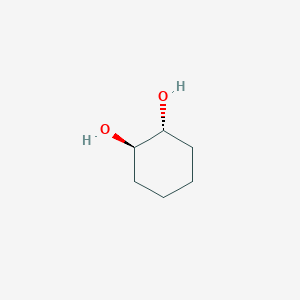

trans-1,2-Cyclohexanediol

Descripción general

Descripción

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) is a fluorogenic compound widely used in biochemical research, particularly in fluorescence resonance energy transfer (FRET)-based assays. Its CAS number is 50402-56-7, with a molecular formula of C₁₂H₁₄N₂O₃S and a molecular weight of 266.32 g/mol . EDANS exhibits blue-green fluorescence (excitation/emission: ~335–345 nm/485–510 nm) and is highly environment-sensitive, making it ideal for monitoring conformational changes or enzymatic cleavage events .

EDANS is primarily employed as a donor fluorophore paired with quenchers like DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) in protease substrates and nucleic acid probes (e.g., molecular beacons) . It is soluble in water and dimethyl sulfoxide (DMSO) but requires storage at 2–8°C under nitrogen to prevent degradation .

Métodos De Preparación

Epoxidation-Hydrolysis Route Using Formic Acid and Hydrogen Peroxide

The most widely documented laboratory-scale synthesis of trans-1,2-cyclohexanediol involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis. This method, optimized for academic settings, achieves high yields and stereoselectivity through controlled reaction conditions .

Reaction Mechanism and Procedure

Cyclohexene undergoes epoxidation with performic acid, generated in situ from formic acid (99%) and hydrogen peroxide (30%). The epoxide intermediate is subsequently hydrolyzed under basic conditions to yield the diol. Key steps include:

-

Epoxidation : A mixture of formic acid (37 g, 800 mmol) and hydrogen peroxide (14 g, 130 mmol) is cooled to 0°C in a three-neck flask. Cyclohexene (8.22 g, 100 mmol) is added dropwise, maintaining the temperature below 80°C to prevent side reactions. The exothermic reaction typically completes within 35 minutes .

-

Peroxide Quenching : Residual peroxides are detected using potassium iodide-starch test strips. If positive, the mixture is heated to 60–70°C or treated with sodium disulfite .

-

Hydrolysis and Neutralization : The crude product is evaporated to remove formic acid and water. Hydrolysis with aqueous NaOH (6.0 g in 30 mL H₂O) at ≤60°C, followed by neutralization with HCl, yields the diol .

-

Purification : Rotary evaporation and short-path distillation under reduced pressure (13 hPa) afford colorless crystals with a melting point of 105°C .

Performance Metrics

-

Key Advantage : Scalability for batch sizes ranging from 10 mmol to 100 mmol without significant yield loss .

Catalytic Hydrogenation of Aromatic Precursors

Industrial-scale production often employs catalytic hydrogenation, leveraging heterogeneous catalysts to reduce aromatic diols or ketones. This method prioritizes cost efficiency and high throughput .

Reaction Conditions

-

Catalyst : Rh-ReOx/SiO₂ (25–100 mg) pretreated with H₂ at 473 K and 8 MPa .

-

Temperature and Pressure : 393 K under 6.8 MPa H₂ partial pressure .

Process Optimization

-

Reduction Pretreatment : Enhances catalyst activity by removing surface oxides .

-

Kinetic Control : Reaction time limited to 8 hours to minimize over-reduction .

-

Product Analysis : Gas chromatography (GC-FID) confirms >95% trans-selectivity .

Industrial Relevance

-

Throughput : Suitable for continuous-flow reactors due to robust catalyst stability .

-

Limitation : Requires specialized equipment (high-pressure autoclaves) and costly catalysts .

Resolution of Racemic Mixtures for Enantiopure this compound

Enantioselective synthesis remains challenging, prompting the use of resolution techniques to isolate enantiomers from racemic mixtures .

Diastereomeric Salt Formation

-

Resolving Agent : Tartaric acid derivatives form insoluble diastereomeric salts with one enantiomer .

-

Fractional Crystallization : Repeated recrystallization from ethanol/water mixtures enriches the desired enantiomer .

Performance Metrics

-

Enantiomeric Excess (ee) : 45–50% after initial crystallization .

-

Yield : 30–35% per cycle, necessitating multiple iterations for >90% ee .

Comparative Analysis of Synthetic Methods

Physicochemical Properties and Characterization

This compound exhibits distinct physical properties critical for purification and application:

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: El trans-Ciclohexano-1,2-diol puede sufrir reacciones de oxidación para formar varios productos, incluida la ciclohexanona y la ciclohexanodiona.

Reducción: Se puede reducir para formar ciclohexanol.

Sustitución: Los grupos hidroxilo pueden sustituirse por otros grupos funcionales mediante reacciones con reactivos apropiados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Reactivos como cloruro de tionilo o tribromuro de fósforo pueden utilizarse para reacciones de sustitución.

Productos Principales:

Oxidación: Ciclohexanona, ciclohexanodiona.

Reducción: Ciclohexanol.

Sustitución: Varios derivados de ciclohexano sustituidos.

Aplicaciones Científicas De Investigación

Applications Overview

trans-1,2-Cyclohexanediol serves as a chiral auxiliary and building block in organic synthesis. Its unique structural properties enable it to participate in various chemical reactions, making it valuable in the production of pharmaceuticals and fine chemicals. Below are the primary applications:

Synthesis of Chiral Ligands and Auxiliaries

This compound is commonly used to synthesize chiral ligands for asymmetric catalysis. For example, it can be converted into (1S,2S)-1,2-cyclohexanediyl bis(4-vinylbenzoate), which is utilized in polymer chemistry .

Organic Synthesis Intermediate

This compound acts as an important intermediate in the synthesis of various organic compounds, including hydroxy phosphonates via titanium alkoxide-catalyzed reactions . Its reactivity allows for the formation of complex structures necessary for pharmaceutical applications.

Biological Applications

Research indicates that this compound can be used in the development of biocatalytic processes. For instance, it has been studied for its potential use in enzymatic reactions involving cyclohexene derivatives .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Conventional Batch | 85 | 24 hours | Requires careful temperature control |

| Continuous Flow Microreactor | 95 | 6 hours | More efficient and safer process |

Source: Adapted from Sigma-Aldrich and Merck Millipore data .

Case Study 1: Asymmetric Synthesis

A study published in Organic Letters demonstrated the effectiveness of this compound as a chiral auxiliary in stereoselective acylation reactions. The results indicated a significant preference for the formation of specific stereoisomers when using this compound as a starting material .

Case Study 2: Biodegradation Applications

Research conducted on Pseudomonas putida ML2 revealed that this compound could serve as a substrate for biodegradation processes involving benzene dioxygenase. This application highlights its potential role in environmental biotechnology for the degradation of aromatic compounds .

Mecanismo De Acción

El mecanismo de acción del trans-ciclohexano-1,2-diol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, la apertura del epóxido en medio ácido ejerce un control estérico sobre el proceso, lo que lleva a la formación del diol trans . Este compuesto también puede participar en enlaces de hidrógeno y otras interacciones debido a sus grupos hidroxilo, lo que influye en su reactividad e interacciones con otras moléculas.

Comparación Con Compuestos Similares

Structural and Functional Analogues

(a) EDANS Sodium Salt (CAS 100900-07-0)

(b) Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride)

- CAS : 605-65-2 .

- Key Differences: Reactive sulfonyl chloride group enables covalent bonding with amines, unlike EDANS, which relies on its primary aminoethyl group for conjugation . Exhibits longer-wavelength fluorescence (ex/em: ~335 nm/518 nm) but lower environmental sensitivity compared to EDANS . Primarily used for protein/peptide labeling rather than FRET-based dynamic assays .

(c) 5-[(2-(Iodoacetamido)ethyl)amino]naphthalene-1-sulfonic Acid (CAS 36930-63-9)

(d) 1-Naphthylamine-5-sulfonic Acid (Laurent’s Acid, CAS 84-89-9)

- Molecular Formula: C₁₀H₉NO₃S .

- Primarily an industrial intermediate for dyestuffs (e.g., Acid Black 24, Direct Red 54) .

Comparative Data Table

Actividad Biológica

trans-1,2-Cyclohexanediol (TCHD) is an organic compound that has garnered attention for its biological activity, particularly in the context of enhancing gene delivery and transfection efficiency. This article delves into the biological properties of TCHD, supported by various studies and case analyses.

This compound is a diol with two hydroxyl groups attached to a cyclohexane ring. Its molecular formula is , and it exists as a colorless liquid at room temperature. The compound exhibits amphipathic characteristics, which contribute to its ability to interact with biological membranes.

Nuclear Pore Complex Interaction

One of the most significant findings regarding TCHD is its ability to interact with the nuclear pore complex (NPC). TCHD has been shown to collapse the permeability barrier of the NPC, facilitating the entry of macromolecules such as plasmid DNA into the nucleus. This mechanism is crucial for enhancing non-viral gene delivery methods, particularly in electrotransfer protocols.

- Study Findings : A study demonstrated that post-pulse addition of TCHD significantly increased gene expression in cells subjected to electrotransfer. This effect was attributed to TCHD's ability to disrupt bonds between FG-nucleoporins, which are integral components of the NPC barrier, without compromising the overall integrity of the nuclear envelope .

Gene Delivery Enhancement

TCHD's primary application in biological systems is its role in enhancing gene delivery. Research indicates that TCHD can improve lipid-mediated transfection efficiency across various cell types.

- Transfection Efficiency : In vitro studies have shown that TCHD can increase the transfection rates by up to two logs when used in conjunction with cationic lipids like Lipofectamine 2000 and GL67A. Notably, exposure to higher concentrations (up to 8%) resulted in a significant increase in gene expression within differentiated airway epithelial cultures .

Case Studies

- In Vitro Studies : A study assessed the effects of TCHD on 293T cells, revealing that treatment with 0.5% to 2% TCHD dose-dependently enhanced transfection rates. However, at higher concentrations (8%), while gene expression increased significantly, it was accompanied by notable cytotoxicity .

- Ex Vivo and In Vivo Studies : Another investigation evaluated the effects of TCHD on differentiated airway epithelium ex vivo and in mouse models. While TCHD improved transfection efficiency in cell lines and ex vivo cultures, this enhancement did not translate effectively in vivo, highlighting challenges in applying promising in vitro results to live models .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Concentration of TCHD | Effect on Transfection | Cell Type | Notes |

|---|---|---|---|---|

| In Vitro | 0.5% - 2% | Increased by up to 2 logs | 293T cells | Dose-dependent effect; minimal toxicity |

| Ex Vivo | 8% | 20-fold increase | Human airway epithelium | Significant cytotoxicity observed |

| In Vivo | Various | No significant increase | Mouse lung | In vivo results did not match in vitro |

Safety and Toxicity

While TCHD enhances transfection efficiency, its cytotoxic effects at higher concentrations present a challenge for therapeutic applications. Careful consideration of dosage is essential to balance efficacy with cell viability.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for trans-1,2-cyclohexanediol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- One-Pot Dihydroxylation: Cyclohexene can be converted to trans-1,2-cyclohexanediol via a solvent-free, one-pot epoxidation and hydrolysis using aqueous H₂O₂ and a phase-transfer catalyst, achieving 97.4% yield .

- Hydrolysis of Cyclohexene Oxide: Heating cyclohexene oxide (CHO) in water (120°C, 6 h, 5:1 H₂O:CHO ratio) produces trans-1,2-cyclohexanediol with 100% yield and purity, eliminating the need for catalysts or purification .

- Catalytic Oxidation: Recyclable 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane catalyzes cyclohexene oxidation with H₂O₂ under mild conditions, offering a scalable and eco-friendly method .

Q. How can the stereoisomeric purity of this compound be validated experimentally?

Methodological Answer:

- Specific Rotation: Enantiopure trans-1,2-cyclohexanediol exhibits a specific rotation of [α]²⁰/D = +38.7° (c = 1.6 in H₂O), validated via polarimetry .

- Proton NMR: Distinct splitting patterns in NMR spectra differentiate trans- and cis-isomers due to axial-equatorial proton arrangements .

- Chromatography: Chiral HPLC or GC with polar columns (e.g., β-cyclodextrin phases) resolves enantiomers .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

Methodological Answer:

- GC-MS: Quantifies purity and identifies byproducts (e.g., cis-isomer or cyclohexene oxide residues) .

- FTIR/Raman Spectroscopy: Detects intramolecular hydrogen bonding (e.g., OH stretching at ~3574 cm⁻¹) and conformational flexibility .

- X-ray Crystallography: Confirms crystal packing and hydrogen-bonding networks in coordination polymers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic systems?

Methodological Answer:

- Ligand Design: trans-1,2-cyclohexanediol forms 1D coordination polymers with HgCl₂, favoring heterochiral S₄-symmetric dimers over homochiral aggregates .

- Catalytic Activity: Unlike cis-1,2-cyclohexanediol, the trans-isomer is less effective as a bidentate O-donor ligand in Cu-catalyzed systems due to steric constraints .

Q. What mechanistic insights explain the acid-catalyzed dehydration of this compound?

Methodological Answer:

- Collisional Activation Studies: Protonated trans-1,2-cyclohexanediol undergoes Wagner-Meerwein ring contraction to cyclopentanecarboxaldehyde via H₂O elimination, confirmed by mass spectrometry .

- Computational Modeling: Transition-state analysis reveals lower activation barriers for trans-isomer dehydration compared to cis-analogs due to axial-equatorial proton alignment .

Q. How can kinetic models optimize enantioselective reactions involving this compound in supercritical media?

Methodological Answer:

- Batch vs. Continuous Reactors: A first-order kinetic model fits batch data at high reagent concentrations, while a mechanistic model (incorporating enzyme-substrate binding and chiral recognition) predicts continuous packed-bed reactor outcomes .

- Parameter Optimization: Reaction rate constants (k₁, k₂) for (±)-trans-1,2-cyclohexanediol resolution in supercritical CO₂ are derived using nonlinear regression .

Q. What role does this compound play in chiral self-recognition and supramolecular assembly?

Methodological Answer:

- Jet Spectroscopy: Racemic trans-1,2-cyclohexanediol forms heterochiral dimers (S₄ symmetry) with stronger cohesion than homochiral aggregates, validated via FTIR and Raman spectra .

- Crystallographic Studies: Achiral ligands derived from trans-1,2-cyclohexanediol crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁), enabling chirality transfer in coordination networks .

Q. Data Contradictions and Resolution

Q. Why do reported yields for this compound synthesis vary across methods?

Analysis:

- Catalyst Efficiency: H₂O₂-based methods (e.g., phase-transfer agents) achieve >95% yields but require strict temperature control (<45°C) to prevent side reactions .

- Solvent-Free vs. Aqueous Systems: Water-catalyzed hydrolysis eliminates solvent contamination but demands precise H₂O:CHO ratios to avoid oligomer formation .

Q. How do computational predictions align with experimental data for this compound dimerization?

Analysis:

- DFT Calculations: Predict heterochiral dimer stability (ΔG = −15 kJ/mol) but underestimate homochiral contributions observed in jet expansions due to kinetic trapping .

- Experimental Validation: Raman shifts at 3611 cm⁻¹ confirm transient homochiral dimers with retained intramolecular OH⋯O bonds .

Q. Tables for Key Comparative Data

Propiedades

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075347 | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1460-57-7, 1072-86-2 | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89G7G95Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-CYCLOHEXANEDIOL, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5CKZ32GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.